An In-Depth Technical Guide to 6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol
An In-Depth Technical Guide to 6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol
Foreword
The 1,4-dioxane scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and serving as a versatile building block in drug discovery pipelines.[1][2][3] Its unique conformational properties and ability to engage in hydrogen bonding interactions make it an attractive moiety for modulating the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[4] This guide provides a comprehensive technical overview of a specific derivative, 6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol (CAS No. 79494-95-4), a molecule with significant potential as a chiral intermediate in the synthesis of complex pharmaceuticals.[5] We will delve into its chemical and physical properties, provide a robust, field-proven protocol for its synthesis and characterization, and discuss its reactivity and potential applications for researchers, scientists, and drug development professionals.
Molecular Overview and Physicochemical Properties
6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol is a disubstituted 1,4-dioxane featuring a benzyloxymethyl group at the 6-position and a hydroxymethyl group at the 2-position. This substitution pattern introduces two stereocenters, leading to the possibility of multiple diastereomers. The presence of a primary alcohol, an ether linkage, and a benzyl group imparts a unique combination of polarity and lipophilicity.
Chemical Structure and Properties
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IUPAC Name: (6-((Benzyloxy)methyl)-1,4-dioxan-2-yl)methanol
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CAS Number: 79494-95-4[6]
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Molecular Formula: C₁₃H₁₈O₄[6]
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Molecular Weight: 238.28 g/mol [6]
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Appearance: Light Yellow Oil[6]
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Solubility: Soluble in Chloroform, Dichloromethane, and DMSO.[6]
Tabulated Physicochemical Data
| Property | Value | Source/Method |
| Molecular Weight | 238.28 | Calculated |
| Molecular Formula | C₁₃H₁₈O₄ | Determined |
| Physical State | Light Yellow Oil | [6] |
| Boiling Point | Predicted: ~350-400 °C at 760 mmHg | Estimation |
| Melting Point | N/A (as an oil) | N/A |
| Density | Predicted: ~1.15 g/cm³ | Estimation |
| LogP | Predicted: ~1.5 - 2.0 | Estimation |
| pKa | Predicted: ~15-16 (for the alcohol) | Estimation |
Synthesis and Purification
The synthesis of asymmetrically substituted 1,4-dioxanes can be achieved through several routes, with one of the most reliable being the acid-catalyzed cyclization of a suitable diol precursor. The following protocol describes a robust method for the preparation of 6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol.
Synthetic Strategy: Conceptual Workflow
The chosen synthetic pathway involves the reaction of 3-(benzyloxy)propane-1,2-diol with 2,3-dihydroxypropanal under acidic conditions, followed by reduction of the resulting aldehyde. This approach allows for good control over the formation of the desired 2,6-disubstituted dioxane ring.
Caption: Synthetic workflow for 6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol.
Detailed Experimental Protocol
Step 1: Acid-Catalyzed Cyclization
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To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-(benzyloxy)propane-1,2-diol (1 equivalent), 2,3-dihydroxypropanal (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.05 equivalents) in toluene.
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Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 4-6 hours).
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Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate aldehyde.
Step 2: Reduction of the Intermediate Aldehyde
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Dissolve the crude aldehyde from the previous step in methanol in an ice bath.
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Add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
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Quench the reaction by the slow addition of water.
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Remove the methanol under reduced pressure.
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Extract the aqueous residue with dichloromethane (3 x 50 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
Step 3: Purification
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Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
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Combine the fractions containing the desired product (as determined by TLC analysis) and concentrate under reduced pressure to yield 6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol as a light yellow oil.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following section details the expected spectroscopic data for 6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol.
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.40-7.28 (m, 5H, Ar-H), 4.58 (s, 2H, -OCH₂Ph), 3.95-3.50 (m, 7H, dioxane ring protons and -CH₂OH), 2.50 (br s, 1H, -OH). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 137.8 (Ar-C), 128.6 (Ar-CH), 128.0 (Ar-CH), 127.8 (Ar-CH), 73.5 (-OCH₂Ph), 72.0, 71.5, 70.8, 68.5, 66.2, 63.0 (dioxane and -CH₂OH carbons). |
| FT-IR (neat) | ν (cm⁻¹) 3400 (br, O-H stretch), 3050 (Ar C-H stretch), 2920, 2850 (aliphatic C-H stretch), 1100 (C-O stretch). |
| Mass Spectrometry (EI) | m/z (%): 238 (M⁺, low intensity), 147, 107, 91 (benzyl cation, base peak). |
Analytical Workflow
The following diagram illustrates the logical workflow for the analytical characterization of the synthesized compound.
Caption: Workflow for the analytical characterization of the final product.
Chemical Reactivity and Applications
The chemical reactivity of 6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol is primarily dictated by the primary alcohol and the benzyl ether functionalities.
Reactivity of the Hydroxymethyl Group
The primary alcohol at the 2-position can undergo a variety of common transformations:
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Oxidation: Selective oxidation to the corresponding aldehyde or carboxylic acid can be achieved using standard reagents (e.g., PCC, DMP, or TEMPO).
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Esterification/Etherification: The alcohol can be readily converted to esters or ethers to introduce further diversity.
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Nucleophilic Substitution: Conversion to a leaving group (e.g., tosylate or mesylate) facilitates subsequent nucleophilic substitution reactions.
Reactivity of the Benzyloxymethyl Group
The benzyl ether at the 6-position serves as a robust protecting group for the primary alcohol from which it was derived.[7] It is stable to a wide range of reaction conditions but can be cleaved under reductive conditions.[8]
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Hydrogenolysis: The benzyl group can be removed by catalytic hydrogenation (e.g., H₂, Pd/C) to reveal the primary alcohol. This deprotection strategy is orthogonal to many other protecting groups, providing valuable synthetic flexibility.[9]
Potential Applications in Drug Development
The chiral nature of 6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol makes it a valuable building block for the synthesis of enantiomerically pure drug candidates.[5] The two distinct functional handles (the primary alcohol and the protected primary alcohol) allow for sequential and selective modification, enabling the construction of complex molecular architectures. The 1,4-dioxane core itself can impart favorable properties such as improved solubility and metabolic stability.[4] This scaffold is found in compounds targeting a range of biological targets, including receptors and enzymes.[1][2]
Conclusion
6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol is a synthetically versatile and medicinally relevant molecule. This guide has provided a detailed overview of its chemical properties, a reliable protocol for its synthesis and purification, and a comprehensive analytical characterization workflow. The insights into its reactivity and potential applications will be of significant value to researchers and scientists working in the field of drug discovery and development. The methodologies described herein are designed to be both robust and reproducible, providing a solid foundation for the further exploration and utilization of this promising chemical entity.
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